molecular formula C20H19BrN2O3 B5367134 4-bromo-N-[(E)-1-(4-methoxyphenyl)-3-oxo-3-(prop-2-enylamino)prop-1-en-2-yl]benzamide

4-bromo-N-[(E)-1-(4-methoxyphenyl)-3-oxo-3-(prop-2-enylamino)prop-1-en-2-yl]benzamide

Cat. No.: B5367134
M. Wt: 415.3 g/mol
InChI Key: RWQZEBUQTJFMBN-QGOAFFKASA-N
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Description

4-bromo-N-[(E)-1-(4-methoxyphenyl)-3-oxo-3-(prop-2-enylamino)prop-1-en-2-yl]benzamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and material science. This compound features a bromine atom, a methoxyphenyl group, and a prop-2-enylamino group, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[(E)-1-(4-methoxyphenyl)-3-oxo-3-(prop-2-enylamino)prop-1-en-2-yl]benzamide typically involves multiple steps:

    Formation of the Core Structure: The initial step involves the formation of the core benzamide structure. This can be achieved through the reaction of 4-bromobenzoic acid with an appropriate amine under dehydrating conditions to form the benzamide linkage.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction, where 4-methoxybenzoyl chloride reacts with the benzamide core in the presence of a Lewis acid catalyst such as aluminum chloride.

    Addition of the Prop-2-enylamino Group: The final step involves the addition of the prop-2-enylamino group. This can be achieved through a Michael addition reaction, where the benzamide derivative reacts with an appropriate enamine under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzamide derivatives depending on the nucleophile used.

Scientific Research Applications

4-bromo-N-[(E)-1-(4-methoxyphenyl)-3-oxo-3-(prop-2-enylamino)prop-1-en-2-yl]benzamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting cancer or inflammatory diseases.

    Pharmaceuticals: It can serve as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Material Science: The unique chemical properties of the compound make it suitable for use in the development of advanced materials, such as organic semiconductors or polymers.

Mechanism of Action

The mechanism of action of 4-bromo-N-[(E)-1-(4-methoxyphenyl)-3-oxo-3-(prop-2-enylamino)prop-1-en-2-yl]benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in key biological processes, such as kinases or G-protein coupled receptors.

    Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, or inflammation, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-N-[(E)-1-(4-hydroxyphenyl)-3-oxo-3-(prop-2-enylamino)prop-1-en-2-yl]benzamide: Similar structure but with a hydroxy group instead of a methoxy group.

    4-chloro-N-[(E)-1-(4-methoxyphenyl)-3-oxo-3-(prop-2-enylamino)prop-1-en-2-yl]benzamide: Similar structure but with a chlorine atom instead of a bromine atom.

Uniqueness

The presence of the bromine atom and the methoxyphenyl group in 4-bromo-N-[(E)-1-(4-methoxyphenyl)-3-oxo-3-(prop-2-enylamino)prop-1-en-2-yl]benzamide imparts unique chemical properties, such as increased reactivity in substitution reactions and potential for specific biological interactions.

Properties

IUPAC Name

4-bromo-N-[(E)-1-(4-methoxyphenyl)-3-oxo-3-(prop-2-enylamino)prop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrN2O3/c1-3-12-22-20(25)18(13-14-4-10-17(26-2)11-5-14)23-19(24)15-6-8-16(21)9-7-15/h3-11,13H,1,12H2,2H3,(H,22,25)(H,23,24)/b18-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWQZEBUQTJFMBN-QGOAFFKASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C(C(=O)NCC=C)NC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C(\C(=O)NCC=C)/NC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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